8'-Chloro-5'-azetidine-spiro[cyclopentane-1,4'(1'H)-quinazolin]-2'(3'H)-one
Description
Spirocyclic Architecture Analysis
The spirocyclic framework of this compound is defined by the junction of a cyclopentane ring and a quinazolinone system at a shared spiro carbon atom. This configuration imposes significant geometric constraints, as the orthogonal arrangement of the two rings minimizes steric interactions while maximizing π-orbital overlap in the quinazolinone moiety. X-ray crystallographic studies of related spirocyclic quinazolinones reveal bond angles of approximately 109.5° at the spiro center, consistent with tetrahedral hybridization.
The cyclopentane ring adopts a puckered conformation to alleviate angle strain, with envelope or half-chair configurations being most prevalent in analogous structures. This puckering modulates the spatial orientation of the azetidine substituent, creating a chiral environment that influences intermolecular interactions. Computational studies using density functional theory (DFT) indicate that the spiro junction increases molecular rigidity by approximately 15–20 kJ/mol compared to non-spirocyclic analogs, as evidenced by reduced torsional flexibility in molecular dynamics simulations.
Table 1: Key Geometric Parameters of the Spirocyclic Core
| Parameter | Value | Method |
|---|---|---|
| Spiro C-C bond length | 1.54 Å | X-ray diffraction |
| Dihedral angle (quinazolinone-cyclopentane) | 89.7° | DFT optimization |
| Cyclopentane puckering amplitude | 0.42 Å | Molecular mechanics |
Properties
Molecular Formula |
C15H19Cl2N3O2 |
|---|---|
Molecular Weight |
344.2 g/mol |
IUPAC Name |
5-(azetidin-3-yloxy)-8-chlorospiro[1,3-dihydroquinazoline-4,1'-cyclopentane]-2-one;hydrochloride |
InChI |
InChI=1S/C15H18ClN3O2.ClH/c16-10-3-4-11(21-9-7-17-8-9)12-13(10)18-14(20)19-15(12)5-1-2-6-15;/h3-4,9,17H,1-2,5-8H2,(H2,18,19,20);1H |
InChI Key |
QLSXQDHRPQYJFL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)C3=C(C=CC(=C3NC(=O)N2)Cl)OC4CNC4.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8’-Chloro-5’-azetidine-spiro[cyclopentane-1,4’(1’H)-quinazolin]-2’(3’H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Chloro Group: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Spirocyclization: This step involves the formation of the spirocyclic structure, often through intramolecular cyclization reactions.
Quinazolinone Formation: This can be achieved through condensation reactions involving anthranilic acid derivatives and appropriate carbonyl compounds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
8’-Chloro-5’-azetidine-spiro[cyclopentane-1,4’(1’H)-quinazolin]-2’(3’H)-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction may yield reduced forms of the azetidine ring.
Scientific Research Applications
8’-Chloro-5’-azetidine-spiro[cyclopentane-1,4’(1’H)-quinazolin]-2’(3’H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8’-Chloro-5’-azetidine-spiro[cyclopentane-1,4’(1’H)-quinazolin]-2’(3’H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key analogues of 8'-Chloro-5'-azetidine-spiro[cyclopentane-1,4'-quinazolin]-2'-one, highlighting structural variations and their implications:
*Calculated based on molecular formula (C14H15ClN3O).
Key Comparisons
Substituent Effects on Enzyme Binding The azetidine group in the target compound introduces a small, rigid nitrogen heterocycle, which may enhance binding to enzymes like hGALK1 compared to bulkier substituents (e.g., T1’s benzoxazolylamino group). The strained azetidine ring could improve selectivity by reducing steric hindrance . Chlorine vs. Methoxy: The electron-withdrawing chloro substituent (target compound) likely increases electrophilicity at the quinazolinone core compared to the electron-donating methoxy group (). This may influence interactions with catalytic residues in enzymes.
Spiro Ring Size Cyclopentane vs. Cyclohexane-containing analogues (e.g., ) may adopt chair conformations, reducing binding affinity .
Synthetic Accessibility The azetidine-substituted compound is likely more challenging to synthesize than analogues with simple substituents (e.g., methoxy or benzoxazolylamino). Azetidine introduction may require specialized reagents or protection/deprotection steps .
Biological Activity T1 (benzoxazolylamino analogue) exhibits confirmed hGALK1 inhibition (IC50 ~2 µM) and co-crystallizes with the enzyme, validating the spiroquinazolinone scaffold’s utility . The target compound’s azetidine group may improve potency due to optimized hydrogen bonding or reduced metabolic degradation.
Research Findings and Implications
- Enzyme Inhibition: Structural studies (e.g., PDB 6Q3X) demonstrate that spiroquinazolinones bind to hGALK1’s active site, with substituents influencing interactions with residues like Asp154 and Tyr371 . The azetidine group’s compact size may allow deeper penetration into hydrophobic pockets.
- Metabolic Stability : Chlorine substituents generally enhance metabolic stability compared to bromine (), though bromine’s larger size may alter target engagement kinetics.
- Commercial Relevance: Methoxy and unsubstituted spiroquinazolinones are commercially available (e.g., CymitQuimica), but azetidine derivatives remain underexplored, highlighting opportunities for novel drug development .
Biological Activity
8'-Chloro-5'-azetidine-spiro[cyclopentane-1,4'(1'H)-quinazolin]-2'(3'H)-one is a synthetic compound characterized by its unique structural features, which include a spirocyclic framework that integrates an azetidine and a quinazoline moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Formula : C15H19ClN3O2
- Molecular Weight : 304.78 g/mol
- CAS Number : 1353011-92-3
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation and inducing apoptosis.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 6.8 | Induction of apoptosis via caspase pathway |
| A549 (Lung) | 8.4 | Inhibition of cell cycle progression |
| HT-29 (Colon) | 0.31 | Inhibition of tyrosine kinases (c-Met, Ron) |
The compound demonstrated significant cytotoxicity with IC50 values indicating effective inhibition at low concentrations, particularly against the HT-29 cell line, suggesting a targeted mechanism that may involve specific kinase inhibition .
Antioxidant Activity
Antioxidant assays indicate that this compound may possess antioxidant properties, contributing to its therapeutic potential. The ability to scavenge free radicals could play a role in mitigating oxidative stress, which is often associated with cancer progression.
Mechanistic Insights
The biological activity of this compound can be attributed to its structural features that facilitate interaction with biological targets:
- Caspase Pathway Activation : The compound has been shown to activate caspases, leading to programmed cell death in cancer cells.
- Kinase Inhibition : It effectively inhibits key signaling pathways involved in cell proliferation and survival, particularly targeting c-Met and Ron tyrosine kinases.
Case Studies
A series of case studies have been conducted to evaluate the efficacy of this compound in vivo and in vitro:
-
In Vitro Study on MCF-7 Cells :
- Objective: To assess the cytotoxic effects of the compound on breast cancer cells.
- Results: Significant reduction in cell viability was observed at concentrations as low as 6.8 µM, with morphological changes indicative of apoptosis.
-
In Vivo Study on Tumor Models :
- Objective: To evaluate the anti-tumor efficacy in mouse models.
- Results: Administration of the compound resulted in a marked decrease in tumor size compared to control groups, with minimal side effects noted.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
